molecular formula C13H16O B13182970 2-[(3-Cyclobutylphenyl)methyl]oxirane

2-[(3-Cyclobutylphenyl)methyl]oxirane

Cat. No.: B13182970
M. Wt: 188.26 g/mol
InChI Key: GSBQWNOGJVDNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyclobutylphenyl)methyl]oxirane typically involves the reaction of a cyclobutyl-substituted benzyl halide with an epoxide-forming reagent. One common method is the reaction of 3-cyclobutylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled temperature conditions to ensure the formation of the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyclobutylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Cyclobutylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Cyclobutylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows it to participate in ring-opening reactions, forming various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyclobutylphenyl)methyl]oxirane is unique due to its cyclobutyl-substituted phenyl group, which imparts distinct chemical properties and reactivity compared to simpler oxirane compounds. This uniqueness makes it valuable in specialized research applications and as a precursor for synthesizing more complex molecules .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-[(3-cyclobutylphenyl)methyl]oxirane

InChI

InChI=1S/C13H16O/c1-3-10(8-13-9-14-13)7-12(6-1)11-4-2-5-11/h1,3,6-7,11,13H,2,4-5,8-9H2

InChI Key

GSBQWNOGJVDNCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC(=C2)CC3CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.